molecular formula C18H13N3O2 B1207826 2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

Cat. No.: B1207826
M. Wt: 303.3 g/mol
InChI Key: HSXYTJUAGNKMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione is a phenylpyridine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : A study by Yuan, Li, and Zhao (2003) reported the synthesis of 1,7-Dihydropyrazolo[3,4-b]pyridine-4,6-diones from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene, illustrating a method for facile synthesis of these compounds (Yuan, Li, & Zhao, 2003).

  • NMR and X-Ray Diffraction Studies : Quiroga et al. (1999) conducted NMR and X-ray diffraction studies on various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into their structural and tautomeric properties (Quiroga et al., 1999).

  • Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation, highlighting an innovative approach to chemical synthesis (Nikpassand et al., 2010).

Applications in Material Science

  • Fluorescence Studies : Lun̆ák et al. (2011) synthesized derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione and studied their absorption and fluorescence spectra, indicating potential applications in materials science (Lun̆ák et al., 2011).

  • Molecular Structure and Tautomerism Analysis : Quiroga et al. (1999) explored the molecular structure and tautomerism of dihydropyrazolo[3,4-b]pyridin-6-ones, contributing to the understanding of molecular properties relevant in material science (Quiroga et al., 1999).

Potential Therapeutic Applications

  • Cytotoxicity Evaluation : Hossan and Abu-Melha (2014) investigated 3-Amino-4,6-diphenyl-2H-pyrazolo[3,4-b]pyridine as a cytotoxic and antitumor agent, providing insights into its potential therapeutic applications (Hossan & Abu-Melha, 2014).

  • Antibacterial Activity : Frolova et al. (2011) discovered a multicomponent reaction leading to novel heterocyclic scaffolds with antibacterial activity, suggesting potential in drug development (Frolova et al., 2011).

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C18H13N3O2/c22-15-11-14(12-7-3-1-4-8-12)19-17-16(15)18(23)21(20-17)13-9-5-2-6-10-13/h1-11H,(H2,19,20,22)

InChI Key

HSXYTJUAGNKMOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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